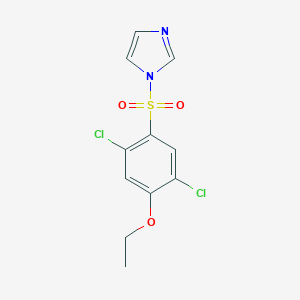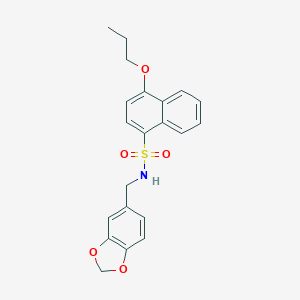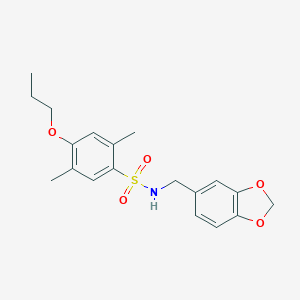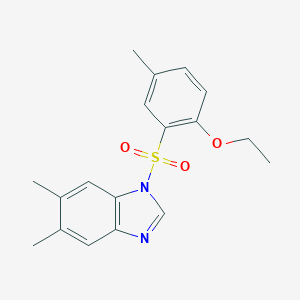
1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy-methylphenyl sulfonyl group
Preparation Methods
The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2-ethoxy-5-methylphenylsulfonyl chloride, in the presence of a base like pyridine.
Final Modifications: The final product is obtained after purification steps, such as recrystallization or chromatography, to ensure the desired compound’s purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the sulfonyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted benzimidazoles.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules, such as enzymes and receptors, are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-1H-benzotriazole: Similar structure but with a benzotriazole core instead of benzimidazole.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing different biological activities.
Benzimidazole-based drugs: Such as albendazole and mebendazole, which are used as antiparasitic agents.
The uniqueness of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern and the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-7-6-12(2)8-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3 |
InChI Key |
GTBIHDQQMJYDHF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
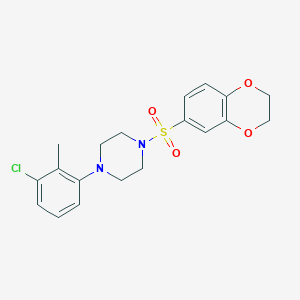
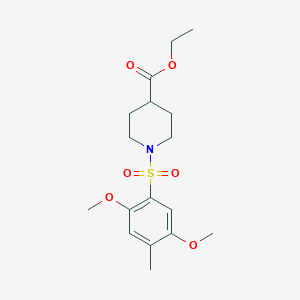
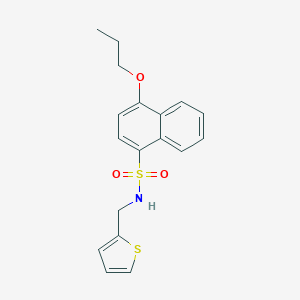
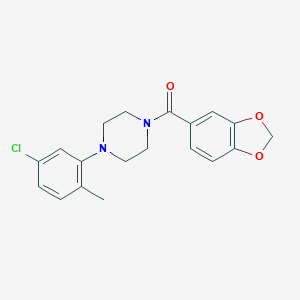
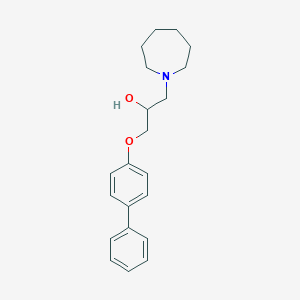
![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
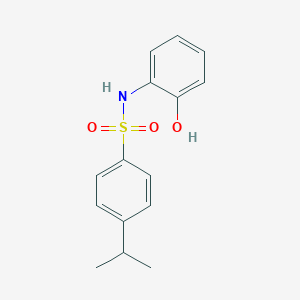
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
